N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and pathways, particularly those involving the piperidine and pyridine moieties.
Industry: It can be used in the production of specialty chemicals and materials, as well as in the development of new technologies and processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the piperidine ring may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The pyridine moiety may also play a role in the compound’s mechanism of action, particularly in its interactions with nucleic acids and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide include:
- N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
- N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbothioamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the chlorophenyl group, piperidine ring, and pyridine moiety in a single molecule provides a versatile platform for the development of new chemical entities with specific properties and activities.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-5-4-10-21-18(14)25-13-15-8-11-23(12-9-15)19(24)22-17-7-3-2-6-16(17)20/h2-7,10,15H,8-9,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUGBKAIYMWKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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